molecular formula C11H15N3O2S B2819235 N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-22-3

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2819235
CAS No.: 532965-22-3
M. Wt: 253.32
InChI Key: UXSJARWIAOJNAO-UHFFFAOYSA-N
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Description

“N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of nanosized ZnO . This compound undergoes a Michael addition to polarized systems to form pyrimido thiazines. S-alkylation of the pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolopyrimidines .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is determined by one- and two-dimensional NMR and IR spectroscopy . The presence of ethyl and NH2 in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include Michael addition, S-alkylation, and cyclization . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the successful synthesis of related thiazolo[3,2-a]pyrimidine derivatives and their evaluation for antimicrobial activities. For example, compounds synthesized via reactions involving thioxo-tetrahydropyrimidine carboxamides and ethyl chloroacetate have shown antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Gein et al., 2015).

Reactions and Synthesis of Heterocyclic Compounds

Another study focused on the reactions of dichloro-N-R-maleimides with substituted thiouracils, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives. These findings contribute to the understanding of heterocyclic compound synthesis, potentially opening new avenues for chemical and pharmaceutical research (Volovenko et al., 2004).

Novel Functionalized Compounds

Research into the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines has yielded new compounds with potential for further study in various scientific fields. The creation of primary and secondary amide derivatives from these compounds highlights the versatility of thiazolo[3,2-a]pyrimidine derivatives in synthesizing novel chemical entities (Peterlin-Mašič et al., 2000).

Fluorescence Origins in Carbon Dots

Investigations into carbon dots have revealed that organic fluorophores, including derivatives similar to N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, are key to the fluorescence of these nanoparticles. This insight is crucial for developing high-fluorescence quantum yield carbon dots for use in imaging and sensing applications (Shi et al., 2016).

Properties

IUPAC Name

N-(2-methylpropyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)5-12-9(15)8-6-13-11-14(10(8)16)3-4-17-11/h6-7H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSJARWIAOJNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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